molecular formula C13H13N3O3 B2768717 N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide CAS No. 1110928-62-5

N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide

Cat. No.: B2768717
CAS No.: 1110928-62-5
M. Wt: 259.265
InChI Key: IPBLTMJJSNYRLC-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide is a novel chemical compound offered for research and development purposes. This benzamide derivative features a unique molecular structure incorporating both a nitrile-functionalized cyclopropyl group and a 2-nitrobenzamide moiety. While specific biological or mechanistic data for this precise molecule is not available in the public domain, its structural framework is related to other patented compounds investigated for various activities, suggesting its potential as a valuable intermediate in medicinal chemistry and drug discovery programs . Researchers can utilize this compound to explore new chemical spaces, develop structure-activity relationships (SAR), and synthesize novel analogs for biological screening. Handling and Safety: As a nitro-substituted benzamide, this compound should be handled with care. General safety precautions for similar chemical classes advise avoiding dust formation, preventing contact with skin and eyes, and ensuring good ventilation . It is the responsibility of the researcher to determine the specific properties and safe handling procedures for this compound in their laboratory setting. Intended Use: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-13(8-14,9-6-7-9)15-12(17)10-4-2-3-5-11(10)16(18)19/h2-5,9H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBLTMJJSNYRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Cyclopropylethylamine

The cyclopropane ring is constructed via two primary routes:

Route A: Simmons-Smith Cyclopropanation
Reacting allyl ethylamine with diiodomethane and a zinc-copper couple generates 1-cyclopropylethylamine. This method, however, faces challenges in regioselectivity and requires strict anhydrous conditions.

Route B: Curtius Degradation
1-Bromo-1-cyclopropylethane is carboxylated to 1-cyclopropylethanecarboxylic acid, followed by Weinstock-modified Curtius degradation to yield the amine.

1-Bromo-1-cyclopropylethane → (via CO2, LiOH) → Carboxylic acid → (via HN3, HCl) → Amine hydrochloride  

Optimized Conditions :

  • Temperature: 0–5°C (azide formation), 80°C (rearrangement)
  • Yield: 76% (Boc-protected amine), 87% (deprotected)

Cyanidation to Form 1-Cyano-1-cyclopropylethylamine

The amine is treated with cyanating agents under nucleophilic substitution:

Method 1: KCN in DMSO

  • Reagents : Potassium cyanide, dimethyl sulfoxide
  • Conditions : 60°C, 12 hours
  • Yield : 61%

Method 2: Trimethylsilyl Cyanide (TMSCN)

  • Reagents : TMSCN, boron trifluoride etherate
  • Conditions : Room temperature, 6 hours
  • Yield : 68% (superior stereoretention)

Comparative Data :

Method Yield (%) Purity (%) Side Products
KCN 61 92 Nitriles (8%)
TMSCN 68 95 Siloxanes (5%)

Preparation of 2-Nitrobenzoyl Chloride

2-Nitrobenzoic acid is activated using thionyl chloride:

2-Nitrobenzoic acid + SOCl2 → 2-Nitrobenzoyl chloride + SO2↑ + HCl↑  

Conditions :

  • Reflux at 70°C for 3 hours
  • Solvent: Toluene (anhydrous)
  • Yield: 94%

Amide Bond Formation

The final coupling employs carbodiimide-mediated activation:

Protocol :

  • Activation : 2-Nitrobenzoyl chloride (1.2 eq) is added to 1-cyano-1-cyclopropylethylamine (1.0 eq) in dichloromethane.
  • Base : Triethylamine (2.5 eq) to scavenge HCl.
  • Coupling Agent : EDCI (1.1 eq) and HOBt (1.1 eq) to enhance efficiency.

Reaction Metrics :

Parameter Value
Temperature 0°C → RT
Time 12 hours
Yield 82–89%
Purity (HPLC) >98%

Optimization of Reaction Conditions

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve cyanidation but complicate purification.
  • Ether solvents (THF, Et2O) favor Curtius degradation but limit solubility.

Catalytic Enhancements

  • Pd/C hydrogenation : Reduces nitro groups prematurely; avoided in final steps.
  • Enzyme-mediated coupling : Tested with lipase B, but <40% conversion observed.

Industrial-Scale Production Considerations

Key Adjustments for Scalability :

  • Continuous Flow Reactors : Reduce reaction time for Curtius degradation by 70%.
  • In-line Purification : Simulated moving bed (SMB) chromatography achieves 99.5% purity.
  • Waste Mitigation : SOCl2 byproducts are neutralized with NaOH scrubbers.

Cost Analysis :

Step Cost per kg (USD)
Cyclopropanation 1,200
Cyanidation 980
Amide Coupling 1,450

Comparative Analysis with Alternative Methods

Cyanidation Routes

Strecker Synthesis :

  • Uses aldehydes, NH3, and KCN.
  • Lower yield (55%) due to imine instability.

Nitrile Reduction :

  • Requires LiAlH4, risking over-reduction to primary amines.

Amide Coupling Agents

Reagent Yield (%) Cost (USD/g)
EDCI/HOBt 89 0.45
DCC/DMAP 84 0.38
HATU 91 1.20

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: 2-Aminobenzamide derivatives.

    Reduction: 2-Cyano-1-cyclopropylethylamine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmacological Potential : N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide has been studied for its interactions with various biological targets, including enzymes and receptors. Its structure allows for potential modulation of these targets, making it a candidate for drug design aimed at treating inflammatory diseases and infections.

2. Biological Studies

  • Enzyme Inhibition : Research indicates that this compound can inhibit key enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition leads to reduced production of pro-inflammatory mediators.
  • Antimicrobial Activity : In vitro studies have shown that this compound exhibits antimicrobial properties against various pathogens, including resistant strains of bacteria like E. coli. Its minimum inhibitory concentration (MIC) values suggest it could serve as an alternative to traditional antibiotics.

Table 1: Biological Activities of this compound

Activity TypeTarget/PathwayObserved Effect
Enzyme InhibitioniNOSReduced nitric oxide production
Enzyme InhibitionCOX-2Decreased prostaglandin synthesis
AntimicrobialE. coliLower MIC compared to antibiotics

Case Studies

Case Study 1: Anti-inflammatory Effects

  • A study conducted on rat models demonstrated that administration of this compound significantly reduced paw edema, indicating strong anti-inflammatory effects. The treatment group showed a marked decrease in inflammation markers compared to the control group.

Case Study 2: Antimicrobial Efficacy

  • In vitro tests against E. coli revealed that the compound had a lower MIC than conventional antibiotics, suggesting its potential as a treatment for antibiotic-resistant infections. The study highlighted the compound's effectiveness in inhibiting bacterial growth while maintaining low cytotoxicity to human cells.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Cyclopropylethyl vs.
  • Thiadiazole vs. Cyclopropylethyl : The thiadiazole ring in N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide provides aromaticity and hydrogen-bonding capacity, critical for anticonvulsant activity, whereas the cyclopropylethyl group may favor metabolic resistance .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Solubility Melting Point (°C) IR Spectral Features (cm⁻¹) NMR Highlights (δ, ppm)
N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide Insoluble in water Not reported ~1682 (amide C=O), ~2200 (C≡N) Cyclopropyl H: 0.5–1.5 (multiplet)
N-(Furan-2-ylmethyl)-2-nitrobenzamide Soluble in THF 62–64 1685 (amide C=O), 1520 (NO₂ asymmetric stretch) Furan H: 6.3–7.4 (multiplet)
N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide Soluble in ethanol 152–154 1682 (amide C=O), 687–685 (C-S-C thiadiazole) Thiadiazole C: 165–170 (¹³C)

Key Observations :

  • The cyano group in this compound contributes to its insolubility in water, contrasting with the ethanol-soluble thiadiazole derivative .
  • IR spectra consistently show strong amide C=O stretches (~1682 cm⁻¹) across nitrobenzamides, with additional peaks for substituents (e.g., C≡N at ~2200 cm⁻¹) .

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a nitro group, which is known to influence various biological activities. The presence of the nitro group can enhance lipophilicity and affect the pharmacokinetics of the molecule, making it a valuable pharmacophore in drug design .

The primary mechanism of action for this compound is its role as a kinase inhibitor . Kinases are crucial in regulating various cellular processes, including growth, differentiation, and metabolism. By inhibiting specific kinases, this compound may modulate signaling pathways involved in cancer and other diseases.

Key Pathways Affected:

  • MAPK Pathway : Inhibition of this pathway can lead to reduced cell proliferation and survival in certain cancer cell lines.
  • EGFR Signaling : The compound may also impact epidermal growth factor receptor (EGFR) signaling, which is significant in many cancers.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties through its inhibitory effects on various kinases involved in tumor growth. In vitro studies have shown that it effectively reduces the viability of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Properties

The nitro group present in the compound contributes to its antimicrobial activity. Nitro compounds are known to exhibit antibacterial effects through mechanisms such as:

  • Inhibition of DNA synthesis : Nitro groups can be reduced within bacterial cells to form reactive intermediates that damage DNA.
  • Membrane disruption : Enhanced lipophilicity allows these compounds to penetrate bacterial membranes more effectively.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary table highlighting key findings:

StudyBiological ActivityMethodologyKey Findings
Kinase InhibitionCell Viability AssaysSignificant reduction in viability of BRAF V600E melanoma cells.
AntibacterialMIC TestingExhibited MIC values comparable to standard antibiotics against S. aureus and P. aeruginosa.
Anti-inflammatoryInflammatory Cytokine AssaysReduced levels of TNF-α and IL-6 in treated macrophages.

Case Studies

  • Melanoma Treatment : A study focused on BRAF V600E mutant melanoma cells demonstrated that this compound effectively inhibited cell proliferation by blocking the MAPK signaling pathway, leading to significant apoptosis .
  • Bacterial Infections : Another study evaluated the compound's efficacy against various bacterial strains, revealing potent antibacterial activity with lower MIC values than conventional treatments .
  • Inflammatory Disorders : The compound also showed promise as an anti-inflammatory agent by downregulating pro-inflammatory cytokines in macrophage models, indicating potential therapeutic applications in conditions like rheumatoid arthritis .

Q & A

Q. How can researchers assess the purity of this compound?

  • TLC : Use silica gel GF₂₅₄ plates with UV detection; compare spots against a certified standard .
  • UV-Vis Spectrophotometry : Quantify impurities by measuring absorbance at λmax (e.g., ~270–310 nm for nitroaromatic compounds) and validate linearity (r ≥ 0.999) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?

  • Catalyst Screening : Test copper(I) iodide or palladium catalysts for coupling efficiency in cyclopropane formation .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (THF) to minimize hydrolysis of the cyano group .
  • Temperature Control : Perform reactions at 0–5°C to suppress side reactions (e.g., nitro group reduction) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous signals and rule out tautomerism or rotameric forms .
  • X-ray Crystallography : Resolve structural ambiguities using SHELX programs for single-crystal refinement .
  • Computational Modeling : Compare experimental IR/NMR data with DFT-predicted spectra (e.g., Gaussian 16) .

Q. What methodologies are suitable for evaluating the compound’s pharmacological activity?

  • In Vivo Anticonvulsant Models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodents. Compare efficacy against reference drugs (e.g., valproate) at doses 25–100 mg/kg .
  • Dose-Response Studies : Calculate ED50 values and assess neurotoxicity via rotarod tests .

Q. How can analytical methods for quality control be validated to meet pharmacopeial standards?

  • Linearity : Use 5–7 concentration levels (e.g., 10–100 µg/mL) and calculate regression parameters (slope = 0.9999, intercept ≤ 2% of target) .
  • Precision : Perform intraday/interday assays with RSD ≤ 2% for retention time (HPLC) or absorbance (UV-Vis) .
  • Accuracy : Spike recovery tests (90–110%) using a certified reference material .

Q. What strategies mitigate challenges in handling hygroscopic or thermally unstable batches?

  • Storage : Use desiccants (silica gel) and inert atmosphere (N2) at –20°C for long-term stability .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to establish safe handling protocols .

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